molecular formula C18H16N2O B1221084 1-[4-[(2-Methyl-4-quinolinyl)amino]phenyl]ethanone

1-[4-[(2-Methyl-4-quinolinyl)amino]phenyl]ethanone

Cat. No. B1221084
M. Wt: 276.3 g/mol
InChI Key: UBBKSXXYIVHEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[(2-methyl-4-quinolinyl)amino]phenyl]ethanone is an aromatic ketone.

Scientific Research Applications

  • Anticancer Activity :

    • A derivative of this compound showed significant antiproliferative activity against cancer cells by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and causing cell cycle arrest. Probable cell death by apoptosis was also suggested (Via et al., 2008).
    • Another study synthesized and evaluated a series of derivatives for their antiproliferative activities against various cancer cell lines. One compound, in particular, showed potent activity by inducing cell cycle arrest and DNA fragmentation, leading to cell death (Chen et al., 2008).
  • Plant Growth Promoting Effects :

    • Novel quinolinyl chalcones, including derivatives of the compound , were synthesized and shown to promote the growth of certain crops like Hibiscus, Mint, and Basil (Hassan et al., 2020).
  • Chemical Synthesis and Transformations :

    • The compound and its variants have been utilized in chemical synthesis processes. For example, derivatives were used in the efficient chemoenzymatic synthesis of chiral pincer ligands (Felluga et al., 2009).
    • Another study focused on synthesizing and characterizing iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines, demonstrating their potential in catalysis (Sun et al., 2007).
  • Antimicrobial Activity :

    • The compound's derivatives have been studied for their antimicrobial activity. For instance, certain synthesized derivatives exhibited antimicrobial properties against various pathogens (Wanjari, 2020).
  • Antiviral Activity :

    • Derivatives of this compound were also explored for their antiviral activity, with some compounds demonstrating effectiveness against viruses like HSV1 and HAV-MBB (Attaby et al., 2006).

properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1-[4-[(2-methylquinolin-4-yl)amino]phenyl]ethanone

InChI

InChI=1S/C18H16N2O/c1-12-11-18(16-5-3-4-6-17(16)19-12)20-15-9-7-14(8-10-15)13(2)21/h3-11H,1-2H3,(H,19,20)

InChI Key

UBBKSXXYIVHEHC-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)C(=O)C

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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